4-(1,2-Dimethylindol-3-yl)but-3-en-2-one
Description
Properties
IUPAC Name |
4-(1,2-dimethylindol-3-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(16)8-9-12-11(2)15(3)14-7-5-4-6-13(12)14/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBXDKHEFVSQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1,2-Dimethylindol-3-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the Fischer indolisation reaction, which is a one-pot, three-component protocol. This method utilizes aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions typically involve the use of microwave irradiation to achieve high yields in a short reaction time . Industrial production methods may vary, but they generally follow similar principles to ensure efficiency and scalability.
Chemical Reactions Analysis
4-(1,2-Dimethylindol-3-yl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, treatment with trifluoroacetic anhydride can lead to the formation of different products depending on the reaction conditions . Common reagents used in these reactions include trifluoroacetic anhydride and other oxidizing or reducing agents. The major products formed from these reactions can vary, but they often include derivatives with altered functional groups or ring structures .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives, including 4-(1,2-Dimethylindol-3-yl)but-3-en-2-one, have shown potential as biologically active compounds for treating cancer, microbial infections, and other disorders . Additionally, its unique structure makes it valuable in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(1,2-Dimethylindol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivative .
Comparison with Similar Compounds
Structural Analogues
The following compounds share the but-3-en-2-one core but differ in substituents, leading to variations in physicochemical and biological properties:
| Compound Name | Substituent(s) | Key Structural Features |
|---|---|---|
| (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one | 3-Phenylisoxazol-5-yl | Isoxazole ring with phenyl group |
| 4-(4-(Dimethylamino)phenyl)but-3-en-2-one | 4-Dimethylaminophenyl | Electron-rich aromatic substituent |
| 4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one | 4-Hydroxy-3-methoxyphenyl (Dehydrozingerone) | Polar phenolic group |
| (E)-4-(3-Methyl-1H-indol-2-yl)but-3-en-2-one | 3-Methylindol-2-yl | Methyl-substituted indole ring |
| 4-(4-Methoxyphenyl)but-3-en-2-one | 4-Methoxyphenyl | Methoxy-substituted aromatic ring |
| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 4-Nitrophenyl | Electron-withdrawing nitro group |
Aldol Condensation
- Dehydrozingerone: Synthesized via cross-aldol condensation between vanillin and acetone under basic conditions (KOH/ethanol) .
- 4-(4-Methoxyphenyl)but-3-en-2-one : Produced via a one-pot tandem dehydrogenation-aldol-hydrogenation sequence using AuPd catalysts .
Oxidative Ring-Opening Reactions
- (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one : Synthesized via iodine-mediated isomerization of furan-derived intermediates, achieving high yields (72–78%) .
Michael Addition
- 4-(4-(Dimethylamino)phenyl)but-3-en-2-one: Used in the synthesis of quinoline derivatives via KOH-mediated reactions in aqueous ethanol (78% yield) .
Indole-Specific Routes
- Indolyl Derivatives: Compounds like (E)-4-(3-methylindol-2-yl)but-3-en-2-one are synthesized via organocatalyzed conjugate additions or condensation reactions involving indole precursors .
Spectral and Electronic Properties
- UV-Vis Absorption: Electron-donating groups (e.g., dimethylamino) shift λmax to longer wavelengths (375 nm) due to enhanced conjugation. Electron-withdrawing groups (e.g., nitro) result in shorter λmax (323 nm) .
- NMR Characterization :
- (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one was fully characterized using 1D/2D NMR, confirming stereochemistry and regioselectivity .
Q & A
Q. What are the established synthetic methodologies for 4-(1,2-Dimethylindol-3-yl)but-3-en-2-one, and what catalytic systems enhance yield?
Methodological Answer: The compound can be synthesized via acid-catalyzed condensation reactions. A validated approach involves using p-toluenesulfonic acid (p-TSA) as a catalyst to promote cyclization and enone formation. Key steps include:
- Reacting substituted indole derivatives with α,β-unsaturated ketones under reflux in anhydrous toluene.
- Optimizing reaction time (8–12 hours) and temperature (110–120°C) to achieve yields >75% .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Critical Parameters:
| Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| p-TSA | Toluene | 110–120 | 75–82 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.25–2.40 ppm (methyl groups on indole), δ 6.30–6.70 ppm (vinyl protons), and δ 7.10–7.60 ppm (aromatic indole protons).
- ¹³C NMR: Carbonyl resonance at ~195 ppm, conjugated enone carbons at 120–140 ppm.
- X-ray Crystallography: Resolves spatial arrangement of the indole and enone moieties. For analogs, C–C bond lengths in the enone system average 1.45 Å, confirming conjugation .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matches theoretical mass (±0.001 Da).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for analogs of this compound under varying conditions?
Methodological Answer: Discrepancies in yields often arise from:
- Oxygen Sensitivity: The enone system is prone to oxidation; using inert atmospheres (N₂/Ar) improves reproducibility .
- Catalyst Purity: Commercial p-TSA may contain sulfonic acid impurities; redistillation or recrystallization enhances catalytic efficiency .
- Solvent Polarity: Lower-polarity solvents (e.g., toluene) favor cyclization over side reactions compared to DMF or THF.
Experimental Design:
- Perform a Design of Experiments (DoE) to assess interactions between variables (e.g., solvent, catalyst loading, temperature).
- Use HPLC or GC-MS to quantify intermediates and by-products, identifying bottlenecks in the reaction pathway.
Q. What strategies mitigate instability of this compound during storage and handling?
Methodological Answer:
- Storage Conditions:
- Store in amber vials under argon at –20°C to prevent photodegradation and oxidation.
- Avoid contact with strong oxidizers (e.g., peroxides), which accelerate decomposition .
- Handling Protocols:
- Use glove boxes for air-sensitive steps.
- Monitor purity via periodic TLC or NMR; repurify if degradation exceeds 5% over six months.
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations:
- Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (HOMO/LUMO).
- LUMO localization on the enone carbonyl predicts susceptibility to nucleophilic attack at the β-carbon.
- MD Simulations:
- Simulate solvent effects (e.g., DCM vs. MeOH) on reaction kinetics using Amber or GROMACS.
- Validate with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the photophysical properties of this compound analogs?
Methodological Answer:
- Systematic Characterization:
- Measure UV-Vis spectra in standardized solvents (e.g., ethanol, cyclohexane) to isolate solvent polarity effects.
- Compare fluorescence quantum yields using integrating sphere setups with internal standards (e.g., quinine sulfate).
- Control Experiments:
Key Metrics:
| Solvent | λₐᵦₛ (nm) | Φ_F (%) |
|---|---|---|
| Ethanol | 320–340 | 12–18 |
| Hexane | 310–325 | 8–14 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
